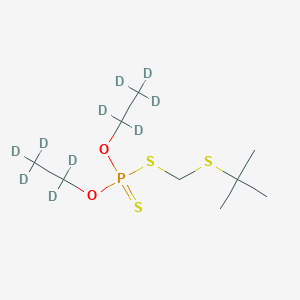
Terbufos-d10 (O,O-diethyl-d10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbufos-d10 (O,O-diethyl-d10): is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of terbufos, an organophosphate insecticide and nematicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-d10 (O,O-diethyl-d10) involves the incorporation of deuterium into the terbufos molecule. The primary synthetic route includes the reaction of diethyl phosphorodithioic acid with formaldehyde and tert-butylthiol in the presence of deuterated reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of Terbufos-d10 (O,O-diethyl-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Terbufos-d10 (O,O-diethyl-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Hydrolysis: Alkaline conditions, such as sodium hydroxide or potassium hydroxide solutions, are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphorodithioic acid and tert-butylthiol.
Substitution: Various substituted phosphorodithioates.
Applications De Recherche Scientifique
Chemistry: Terbufos-d10 (O,O-diethyl-d10) is used as an internal standard in mass spectrometry for the quantification of terbufos residues in environmental and biological samples. Its stable isotope labeling allows for accurate and precise measurements .
Biology: In biological research, Terbufos-d10 (O,O-diethyl-d10) is used to study the metabolism and degradation pathways of terbufos in organisms. It helps in understanding the biotransformation processes and the formation of metabolites .
Medicine: Although not directly used in medicine, the compound’s role in analytical chemistry aids in the detection and monitoring of terbufos exposure in clinical toxicology .
Industry: In the industrial sector, Terbufos-d10 (O,O-diethyl-d10) is used in quality control and regulatory compliance testing to ensure that terbufos levels in agricultural products are within safe limits .
Mécanisme D'action
Terbufos-d10 (O,O-diethyl-d10) itself does not have a direct mechanism of action as it is primarily used as an analytical standard. its parent compound, terbufos, acts as an acetylcholinesterase inhibitor. Terbufos inactivates acetylcholinesterase by phosphorylating the hydroxyl group of serine at the enzyme’s active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity .
Comparaison Avec Des Composés Similaires
Terbufos: The non-deuterated parent compound used as an insecticide and nematicide.
Phorate: Another organophosphate insecticide with a similar mechanism of action.
Disulfoton: An organophosphate insecticide with comparable chemical properties and applications.
Uniqueness: Terbufos-d10 (O,O-diethyl-d10) is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry for precise quantification and tracing studies. The deuterium atoms provide a distinct mass difference, allowing for clear differentiation from non-labeled compounds in mass spectrometric analyses .
Propriétés
Formule moléculaire |
C9H21O2PS3 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
tert-butylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3/i1D3,2D3,6D2,7D2 |
Clé InChI |
XLNZEKHULJKQBA-HXOHQZFQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSC(C)(C)C |
SMILES canonique |
CCOP(=S)(OCC)SCSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


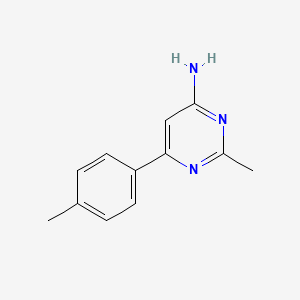
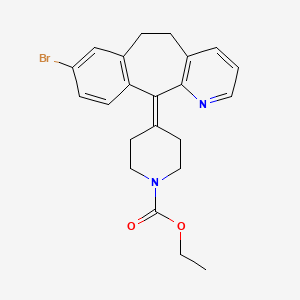
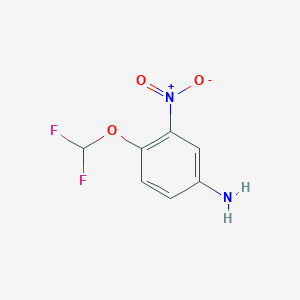

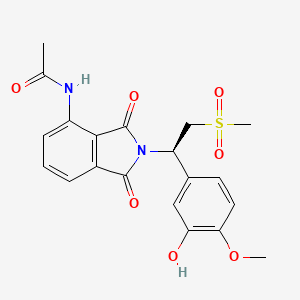
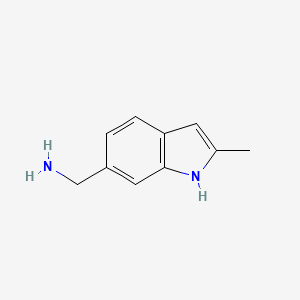
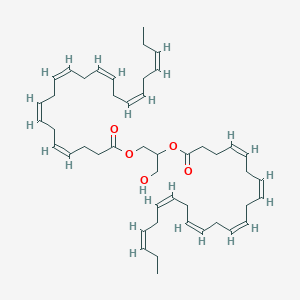
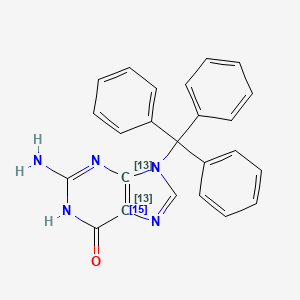
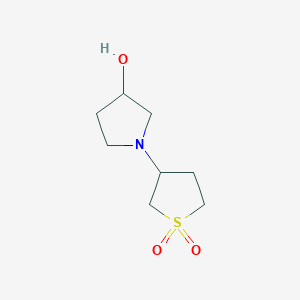
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
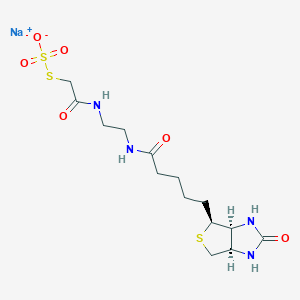
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
